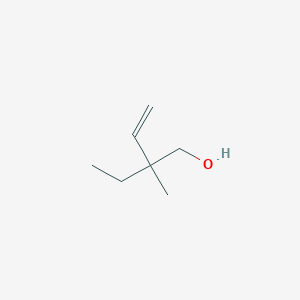

2-Ethyl-2-methylbut-3-en-1-ol

Description

Historical Perspectives and Early Research on Branched Unsaturated Alcohols

The study of alcohols is a foundational aspect of organic chemistry. While simple alcohols have been known for centuries, dedicated research into more complex structures like branched and unsaturated alcohols gained momentum in the early 20th century. The commercial availability of fatty alcohols began in the early 1900s, initially produced through methods like the Bouveault–Blanc reduction of wax esters. The development of catalytic hydrogenation in the 1930s further expanded the ability to synthesize a variety of alcohol structures from fatty acid esters.

Early academic inquiry into unsaturated alcohols included explorations of their unique reactivity. A 1935 patent, for instance, detailed the molecular rearrangement of unsaturated hydroxy compounds to their saturated isomers, highlighting an early interest in the transformations of these molecules. nih.gov Seminal discoveries such as the Favorskii reaction, which involves the base-promoted condensation of acetylene (B1199291) and a ketone, provided pathways to alkynyl alcohols, which are precursors to some unsaturated alcohols. nist.gov These foundational studies paved the way for the more nuanced and selective synthetic methods developed in later decades for creating structurally complex alcohols like 2-Ethyl-2-methylbut-3-en-1-ol.

Significance of this compound in Contemporary Organic Chemistry Research

In modern organic synthesis, tertiary allylic alcohols are highly valued as versatile synthetic building blocks. rsc.orgchemicalbook.com Their utility is particularly pronounced in the construction of complex molecular architectures, such as those found in natural products and pharmaceuticals. chemicalbook.comrsc.org The significance of compounds like this compound lies in the strategic challenges and opportunities presented by their sterically congested nature.

The presence of a quaternary carbon center makes these alcohols particularly useful for creating tetrasubstituted stereocenters, a common motif in many biologically active molecules. thegoodscentscompany.com Research has demonstrated the successful use of sterically hindered tertiary allylic alcohols in a variety of powerful chemical transformations. These include:

Copper-catalyzed reactions , such as hydrocarbonylative coupling and aerobic epoxidation, which allow for the synthesis of allylic alcohols with α-quaternary centers and their subsequent conversion into valuable epoxy alcohols. chemicalbook.comhmdb.ca

Palladium-catalyzed reactions , including the 1,3-isomerization of tertiary allylic alcohols to secondary ones, which can then be oxidized to form α,β-unsaturated enones. oecd.org

Cobalt-catalyzed C-C bond-forming reactions , which leverage the unique reactivity of tertiary allylic alcohols to create complex carbon skeletons through rearrangements. rsc.org

Chemo-enzymatic rearrangements , which can be used to synthesize important fragrance precursors from cyclic tertiary allylic alcohols.

The ability to perform kinetic resolutions on these alcohols further enhances their importance, providing enantiomerically enriched starting materials for asymmetric synthesis. rsc.orgthegoodscentscompany.com

Research Objectives and Scope of Academic Inquiry into this compound

Academic investigation into this compound and related tertiary allylic alcohols is driven by several key objectives. A primary goal is the development of novel and efficient synthetic methods that can overcome the challenges posed by steric hindrance. Researchers aim to devise catalytic systems that are not only effective but also exhibit high levels of selectivity—including regioselectivity, chemoselectivity, and enantioselectivity. thegoodscentscompany.comhmdb.ca

The scope of this academic inquiry is broad, encompassing a range of research areas:

Catalyst Development: Exploring the use of various transition metals (e.g., palladium, copper, cobalt, iridium) to catalyze new transformations of tertiary allylic alcohols. rsc.orgchemicalbook.comrsc.orghmdb.ca

Mechanistic Studies: Investigating the detailed reaction pathways to understand how catalysts and substrates interact. For example, studies have explored whether reactions proceed via radical pathways or through specific organometallic intermediates, and how factors like steric hindrance influence the mechanism. rsc.orghmdb.ca

Asymmetric Synthesis: Designing chiral catalysts and protocols for the enantioselective synthesis and transformation of these alcohols, which is crucial for the production of optically active fine chemicals and pharmaceuticals. chemicalbook.comthegoodscentscompany.com

Target-Oriented Synthesis: Applying the developed methodologies to the synthesis of complex natural products and other biologically active molecules, thereby demonstrating the practical utility of these building blocks. rsc.org

Ultimately, the research aims to expand the synthetic chemist's toolkit, enabling the construction of previously inaccessible or difficult-to-synthesize molecular structures.

Data Tables

Table 1: Physicochemical Properties of Selected Branched Unsaturated Alcohols

The table below presents known physical and chemical properties for branched unsaturated alcohols that are structurally related to the subject compound. Data for the specific stereoisomer (S)-2-Ethyl-3-methylbut-3-en-1-ol is included as a close reference.

| Property | (S)-2-Ethyl-3-methylbut-3-en-1-ol | 2-Methylbut-3-en-2-ol | 3-Methylbut-2-en-1-ol |

| CAS Number | 294176-65-1 | 115-18-4 | 556-82-1 |

| Molecular Formula | C₇H₁₄O | C₅H₁₀O | C₅H₁₀O |

| Molecular Weight | 114.19 g/mol rsc.org | 86.13 g/mol | 86.13 g/mol |

| Boiling Point | Not available | 97-98 °C | 142 °C |

| Density | Not available | 0.818-0.827 g/cm³ @ 25°C oecd.org | 0.85 g/cm³ |

| Refractive Index | Not available | 1.413-1.419 @ 20°C oecd.org | Not available |

| Flash Point | Not available | 13.33 °C oecd.org | 51.5 °C |

| Water Solubility | Not available | Miscible | 170 g/L @ 20°C |

| logP (Octanol/Water) | 1.76 (Computed) rsc.org | Not available | 0.91 |

Properties are experimental unless otherwise noted.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methylbut-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-7(3,5-2)6-8/h4,8H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUFZYPBRHVUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CO)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 2 Methylbut 3 En 1 Ol

Classical Approaches to the Synthesis of 2-Ethyl-2-methylbut-3-en-1-ol

Classical synthetic routes typically build the carbon skeleton first and then introduce or modify functional groups. These methods are foundational in organic synthesis and offer versatility, though they may require multiple steps and sometimes lack stereocontrol unless specifically designed.

This strategy involves creating the target alcohol from a precursor molecule that already contains a double bond. The key transformation is the addition of a hydroxymethyl group (or a group that can be converted to it) to a pre-existing olefinic scaffold. A common method involves the ring-opening of a suitably substituted epoxide.

For instance, a plausible route begins with the synthesis of 2-ethyl-2-methyloxirane. This epoxide can be synthesized from the corresponding alkene, 2-methylbut-1-ene, via epoxidation. The subsequent step involves the nucleophilic attack of a vinyl anion equivalent, such as vinylmagnesium bromide (a Grignard reagent), on the less sterically hindered carbon of the epoxide ring. This ring-opening reaction forms the C-C bond and reveals the primary alcohol, directly yielding the target molecule, this compound.

Another approach centers on the functionalization of alkenes through radical addition. For example, phosphite-mediated radical desulfurative alkylation allows for the addition of alkyl groups to alkenes, including those with alcohol functionalities. acs.org While not a direct synthesis, this principle could be adapted by starting with a simpler allylic alcohol and building the quaternary center through a series of radical additions and other transformations.

These methods begin with a molecule that already contains an alcohol group and modify the surrounding structure to achieve the final target. A key reaction in this category is the 1,3-transposition of allylic alcohols, often catalyzed by acid or transition metals like methyltrioxorhenium (MTO). iastate.edu This reaction equilibrates an allylic alcohol to its more stable isomer. iastate.edu For aliphatic allylic alcohols, the thermodynamic equilibrium typically favors the tertiary alcohol over secondary and primary ones. iastate.edu Therefore, attempting to synthesize the primary alcohol this compound from its tertiary isomer, 3-methylpent-1-en-3-ol, via a simple 1,3-transposition would likely be thermodynamically unfavorable.

A more viable strategy would involve the transformation of a different precursor alcohol. For example, starting with 3-methylbut-3-en-1-ol, one could protect the alcohol, perform a hydroformylation or similar reaction to introduce a carbonyl group, and then use an ethyl nucleophile to create the quaternary center, followed by deprotection. nih.gov

The table below summarizes and compares these classical approaches.

Table 1: Comparison of Classical Synthetic Strategies

| Strategy | Plausible Precursor(s) | Key Reaction(s) | General Principle |

|---|---|---|---|

| Alkene Functionalization | 2-Ethyl-2-methyloxirane + Vinylmagnesium bromide | Epoxide Ring-Opening | Building the C-C skeleton and revealing the alcohol functionality through nucleophilic attack on an electrophilic ring. |

| Alcohol Functionalization | 3-Methylbut-3-en-1-ol | Protection, Oxidation, Grignard Addition, Deprotection | Modifying the carbon skeleton adjacent to a pre-existing alcohol group to build the desired structure. |

| Alcohol Transposition (Challenge) | 3-Methylpent-1-en-3-ol | iastate.eduorganic-chemistry.org-Hydroxyl Shift | Isomerization of an allylic alcohol; noted as challenging due to thermodynamic preference for the tertiary isomer. iastate.edu |

Multicomponent Coupling Reactions for this compound Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govresearchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. nih.gov

While a specific one-pot MCR for this compound is not prominently documented, its synthesis can be envisioned using the principles of known MCRs like the Ketone-Alkyne-Amine (KA²) coupling. acs.orgcore.ac.uk A hypothetical multicomponent strategy could involve the coupling of butan-2-one (providing the ethyl and methyl groups), a vinyl organometallic reagent (like vinylboronic acid), and a C1 electrophile that can be reduced to the hydroxymethyl group, all mediated by a suitable catalyst.

A more practical approach might adapt the logic of Grignard additions within a multi-step, one-pot sequence. For example, the addition of a vinyl Grignard reagent to acetone (B3395972) forms 2-methylbut-3-en-2-ol. sciencemadness.org A similar reaction using butan-2-one would yield 3-methylpent-1-en-3-ol. To arrive at the primary alcohol target, a different disconnection is needed, such as the reaction between an enolate of a ketone and a vinyl electrophile, followed by reduction. This highlights the synthetic challenge of creating the primary alcohol at a quaternary center in a single multicomponent step.

Stereoselective Synthesis of this compound and its Enantiomers

Because this compound possesses a chiral center, controlling its stereochemistry is a significant goal, particularly for applications in pharmaceuticals and materials science. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule.

This well-established method involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to a prochiral substrate. wikipedia.org The auxiliary directs a subsequent chemical reaction to occur on one face of the molecule, thereby creating the desired stereocenter. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed and can often be recycled. sigmaaldrich.com

A plausible synthesis of an enantiomer of this compound using this approach would start with an α,β-unsaturated carbonyl compound. For example, tiglic acid could be attached to a chiral auxiliary, such as an Evans oxazolidinone. bath.ac.uk The resulting chiral imide would then undergo a 1,4-conjugate addition reaction with a vinyl cuprate (B13416276) reagent. The steric bulk of the auxiliary would guide the vinyl group to attack from the less hindered face, establishing the quaternary stereocenter with high diastereoselectivity. The final steps would involve the reductive cleavage of the auxiliary to reveal the primary alcohol, yielding enantiomerically enriched this compound. This strategy has proven effective for creating complex stereochemical arrays in natural product synthesis. rug.nl

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. uea.ac.uk This approach avoids the need to install and remove a stoichiometric auxiliary.

One potential route involves the asymmetric addition of a vinyl nucleophile to a ketone. For instance, the reaction of butan-2-one with a vinylating agent (e.g., vinylzinc or a vinylboron species) in the presence of a chiral ligand and a metal catalyst could, in principle, generate a chiral tertiary alcohol. Subsequent functional group manipulation would be needed to convert this into the target primary alcohol.

A more direct catalytic approach could target an α,β-unsaturated precursor. The asymmetric conjugate addition of an ethyl group (using diethylzinc, for example) to a vinyl-substituted α,β-unsaturated ester, catalyzed by a chiral copper-phosphine complex, would create the chiral quaternary center. Subsequent reduction of the ester would furnish the final product. This type of catalytic reaction is a cornerstone of modern asymmetric synthesis for generating chiral tertiary alcohols and their derivatives. thieme-connect.deresearchgate.net

The table below outlines these stereoselective strategies.

Table 2: Comparison of Stereoselective Synthetic Strategies

| Strategy | Plausible Precursor(s) | Source of Chirality | Key Reaction(s) |

|---|---|---|---|

| Chiral Auxiliary | Tiglic acid + Evans oxazolidinone + Vinyl cuprate | Stoichiometric chiral auxiliary attached to the substrate. wikipedia.orgsigmaaldrich.com | Conjugate addition, Reductive cleavage. |

| Asymmetric Catalysis | Vinyl-substituted α,β-unsaturated ester + Diethylzinc | Substoichiometric chiral catalyst (e.g., chiral ligand-metal complex). uea.ac.uk | Asymmetric conjugate addition, Ester reduction. |

Chemoenzymatic Routes to Enantiopure this compound

Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical reactions, have emerged as a powerful strategy for producing enantiomerically pure compounds. beekeeperstraining.com In the context of tertiary allylic alcohols, enzymatic kinetic resolution is a particularly valuable technique. researchgate.net

Kinetic resolution relies on the differential reaction rates of enantiomers with an enzyme. Lipases are frequently employed for this purpose, catalyzing either the hydrolysis of an ester or an acylation reaction. mdpi.com For tertiary alcohols, which are often poor substrates for lipases, dynamic kinetic resolution (DKR) offers a significant advantage. mdpi.comnih.govacs.org DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.com

A notable example involves the use of Candida antarctica lipase (B570770) B (CALB), a versatile and widely used lipase, in combination with a metal catalyst for the racemization step. researchgate.netnih.govacs.org For instance, a ruthenium catalyst can be used to racemize the unreacted alcohol, allowing the lipase to continuously resolve the racemate. nih.govacs.org Vanadium catalysts have also proven effective in the DKR of tertiary allylic alcohols, working in concert with a lipase to produce optically active allylic esters. mdpi.comthieme-connect.com

The general process for a lipase-catalyzed kinetic resolution involves the acylation of the alcohol. The enzyme selectively acylates one enantiomer at a much faster rate than the other, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. researchgate.net These can then be separated to yield both enantiomers in high optical purity.

While most lipases show low activity and selectivity towards tertiary alcohols, some exceptions have been found, particularly for tertiary propargylic carbinols. diva-portal.org The development of DKR processes has significantly expanded the applicability of enzymatic methods to challenging substrates like tertiary allylic alcohols. mdpi.com

Emerging

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of complex molecules like this compound. These emerging methodologies aim to overcome the limitations of traditional synthetic approaches.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers several advantages for chemical synthesis. These include enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific examples detailing the flow synthesis of this compound are not prevalent in the searched literature, the principles of flow chemistry are applicable to the key reaction types involved in its synthesis.

Sustainable and Green Chemistry Approaches for this compound

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several strategies can be employed to enhance its sustainability.

Biocatalysis, as discussed in the chemoenzymatic section, is a cornerstone of green chemistry. researchgate.net Enzymes operate under mild conditions (temperature, pH), are biodegradable, and can exhibit exquisite selectivity, reducing the need for protecting groups and minimizing waste. researchgate.net The use of immobilized enzymes, such as Candida antarctica lipase B (Novozym 435), further enhances sustainability by allowing for easy separation and reuse of the biocatalyst. researchgate.net

Another green chemistry approach is the use of more environmentally benign solvents or even solvent-free conditions. For example, some lipase-catalyzed resolutions can be carried out in non-polar organic solvents like hexane (B92381) or even without any solvent, which significantly reduces the environmental impact of the process. researchgate.netresearchgate.net

The development of heterogeneous catalysts, both for the racemization step in DKR and for other synthetic transformations, is another important aspect of green chemistry. mdpi.com Heterogeneous catalysts can be easily recovered and recycled, reducing waste and cost.

Photochemical and Electrochemical Methods for this compound

Photochemical and electrochemical methods represent innovative and sustainable approaches to organic synthesis. These techniques utilize light or electricity, respectively, to drive chemical reactions, often providing unique reactivity and selectivity compared to traditional thermal methods.

While the direct photochemical or electrochemical synthesis of this compound is not extensively documented in the provided search results, the underlying principles can be applied to key bond-forming reactions. For instance, electrochemical methods can be used for the generation of reactive intermediates, such as radicals or carbanions, which could then participate in the formation of the carbon skeleton of the target molecule.

Photochemical reactions, initiated by the absorption of light, can enable unique transformations that are difficult to achieve by other means. These methods can be highly selective and often proceed under mild conditions. The application of these emerging technologies to the synthesis of complex tertiary alcohols like this compound holds significant promise for future synthetic strategies.

Reaction Chemistry and Mechanistic Studies of 2 Ethyl 2 Methylbut 3 En 1 Ol

Transformations Involving the Terminal Alkene Moiety of 2-Ethyl-2-methylbut-3-en-1-ol

The terminal double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Hydroboration-oxidation is a two-step pathway that converts alkenes into alcohols. A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond.

In the case of this compound, the reaction proceeds by the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH₃-THF), across the terminal vinyl group. The boron atom adds to the terminal carbon (C-4), and a hydrogen atom adds to the adjacent carbon (C-3). This is followed by an in-situ oxidation step, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (NaOH). This process replaces the boron atom with a hydroxyl group, yielding the corresponding diol. This reaction follows anti-Markovnikov's rule, where the hydrogen adds to the less substituted carbon. doubtnut.com

The expected product from the hydroboration-oxidation of this compound is 2-Ethyl-2-methylbutane-1,4-diol .

Reaction Scheme: Hydroboration-Oxidation

| Reactant | Reagents | Product |

|---|

The alkene moiety can be readily oxidized to form epoxides or diols, which are valuable synthetic intermediates.

Epoxidation: This reaction involves treating the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent. The mechanism is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond, forming a three-membered ring called an epoxide (or oxirane). libretexts.org The reaction with this compound would yield 2-((2-ethyl-2-methyloxiran-2-yl)methyl)oxirane . Reaction yields from this type of reaction are often around 75%. libretexts.org

Dihydroxylation: This process introduces two hydroxyl groups across the double bond. The stereochemistry of the product depends on the reagents used.

Syn-dihydroxylation: Achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or with cold, dilute potassium permanganate (KMnO₄). This results in the formation of a diol where both hydroxyl groups are on the same side of the original double bond plane. The reaction of this compound would produce 2-Ethyl-2-methylbutane-1,3,4-triol with syn stereochemistry.

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide. The nucleophilic attack of water on the protonated epoxide occurs from the opposite side of the oxygen atom, leading to a diol with anti stereochemistry.

Hydrogenation is a reductive process that converts the carbon-carbon double bond into a single bond. This is typically achieved by treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni).

For this compound, catalytic hydrogenation will saturate the terminal alkene, converting the vinyl group into an ethyl group. The product of this reaction is 2-Ethyl-2-methylbutan-1-ol .

The choice of catalyst and reaction conditions can be crucial, especially in molecules with multiple reducible groups. In related hydrogenations of alkynols to alkenols, copper-based nanocatalysts have shown high selectivity, where stronger adsorption of the reactant compared to the product limits over-hydrogenation. researchgate.netuu.nl For instance, in the partial hydrogenation of 2-methyl-3-butyn-2-ol, lowering the reaction temperature from 180°C to 140°C dramatically increased selectivity towards the desired alkene, 2-methyl-3-buten-2-ol. researchgate.netuu.nl

Table: Catalysts and Conditions in Analogous Hydrogenation Reactions

| Catalyst | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|

| 7 nm Cu/SiO₂ | 2-methyl-3-butyn-2-ol | 2-methyl-3-buten-2-ol | ~100% at 140°C | researchgate.netuu.nl |

| Pd/ZnO | 2-methyl-3-butyn-2-ol | 2-methyl-3-buten-2-ol | High selectivity | rsc.org |

| 1 wt.% Pd/γ-Al₂O₃ | 2-methyl-3-butyn-2-ol | 2-methyl-3-buten-2-ol | Up to 97% | mdpi.com |

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkene follows Markovnikov's rule. The reaction is initiated by the protonation of the double bond to form the more stable carbocation. In the case of this compound, protonation of the terminal carbon (C-4) would lead to a tertiary carbocation at C-3. Subsequent attack by the halide ion (X⁻) would yield 4-halo-2-ethyl-2-methylbutan-1-ol . In similar allylic alcohols like 2-methylbut-3-en-2-ol, the reaction with HBr proceeds through an SN1 mechanism involving a stable allyl cation, which can lead to a mixture of products due to resonance. pearson.comstackexchange.comstackexchange.com

Halogenation: The addition of halogens (X₂, where X = Cl, Br) across the double bond results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in an anti-addition fashion. The reaction with this compound would produce 3,4-dihalo-2-ethyl-2-methylbutan-1-ol .

The terminal alkene of this compound can act as a 2π-electron component in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The alkene can function as a dienophile and react with a conjugated diene. The reaction involves the formation of a six-membered ring. For example, reaction with a diene like 1,3-butadiene would yield a substituted cyclohexene derivative.

[2+2] Cycloaddition: This reaction, often photochemically induced, involves the combination of two alkene units to form a four-membered cyclobutane ring. researchgate.net The alkene of this compound could potentially dimerize or react with another alkene under photochemical conditions to form a cyclobutane derivative.

Reactions at the Primary Alcohol Functionality of this compound

The primary alcohol group (-CH₂OH) is a versatile functional group that can be converted into various other functionalities, including aldehydes, carboxylic acids, esters, and alkyl halides.

Oxidation: The primary alcohol can be oxidized. The product depends on the oxidizing agent used.

To Aldehyde: Use of mild oxidizing agents like pyridinium chlorochromate (PCC) will selectively oxidize the primary alcohol to an aldehyde, yielding 2-Ethyl-2-methylbut-3-enal .

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent (CrO₃ in acetone (B3395972)/sulfuric acid), will oxidize the primary alcohol completely to a carboxylic acid, forming 2-Ethyl-2-methylbut-3-enoic acid .

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group but can be converted into a good one for substitution reactions. libretexts.org

Reaction with thionyl chloride (SOCl₂) produces the corresponding alkyl chloride, 4-chloro-3-ethyl-3-methylbut-1-ene , via an SN2 mechanism. libretexts.org

Reaction with phosphorus tribromide (PBr₃) yields the alkyl bromide, 4-bromo-3-ethyl-3-methylbut-1-ene , also through an SN2 mechanism. libretexts.org

Esterification: The alcohol can react with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester. For example, reaction with acetic acid in the presence of an acid catalyst (Fischer esterification) would produce 2-Ethyl-2-methylbut-3-en-1-yl acetate .

Dehydration: The removal of water from the alcohol can lead to the formation of an alkene. This reaction is typically acid-catalyzed and proceeds via an E1 or E2 mechanism. libretexts.org Given the structure of this compound, dehydration could potentially lead to a conjugated diene, although rearrangements are possible.

Oxidation Reactions to Aldehydes and Carboxylic Acids

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.uklibretexts.org

Partial Oxidation to 2-Ethyl-2-methylbut-3-enal: The selective oxidation of this compound to its corresponding aldehyde, 2-Ethyl-2-methylbut-3-enal, requires the use of mild oxidizing agents to prevent overoxidation to the carboxylic acid. chemguide.co.uklibretexts.org Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. libretexts.org The reaction is typically performed in an anhydrous solvent, like dichloromethane, to avoid the formation of a hydrate intermediate which could be further oxidized. masterorganicchemistry.com

Full Oxidation to 2-Ethyl-2-methylbut-3-enoic acid: Stronger oxidizing agents are used for the complete oxidation to 2-Ethyl-2-methylbut-3-enoic acid. Common reagents for this include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid. chemguide.co.ukstudy.com The reaction generally involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure the aldehyde intermediate is fully converted to the carboxylic acid. chemguide.co.uk

| Product | Reagent(s) | Reaction Conditions |

|---|---|---|

| 2-Ethyl-2-methylbut-3-enal (Aldehyde) | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Anhydrous solvent (e.g., Dichloromethane) |

| 2-Ethyl-2-methylbut-3-enoic acid (Carboxylic Acid) | Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇) in H₂SO₄ | Heating under reflux |

Esterification and Etherification Derivatizations

The hydroxyl group of this compound readily undergoes esterification and etherification.

Esterification: Esterification involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. msu.edu The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. The reaction is reversible, and to drive it towards the product, water is often removed as it is formed. learncbse.in Alternatively, more reactive derivatives like acyl chlorides can be used, often in the presence of a base like pyridine to neutralize the HCl byproduct. Enzymatic esterification, using lipases, also presents a viable, often more selective, method. medcraveonline.commedcraveonline.com

Etherification: Ethers can be synthesized from this compound, for instance, via the Williamson ether synthesis. This Sₙ2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide to form the ether. msu.edu This method is most effective with primary alkyl halides to avoid competing elimination reactions. msu.edu

Nucleophilic Substitution Reactions of the Hydroxyl Group

The direct nucleophilic substitution of the hydroxyl group is difficult due to hydroxide being a poor leaving group. msu.edu Therefore, the -OH group must first be converted into a better leaving group. One common strategy is protonation of the hydroxyl group under acidic conditions, forming a good leaving group (water). stackexchange.com The subsequent reaction can proceed via an Sₙ1 or Sₙ2' mechanism.

In the presence of hydrohalic acids like HBr, the alcohol is protonated, leading to the formation of a tertiary allylic carbocation upon the departure of water. This carbocation is resonance-stabilized. A bromide ion can then attack either of the two electrophilic carbons of the allylic cation, leading to a mixture of products. stackexchange.compearson.comreddit.com

Another method involves converting the alcohol to a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The tosylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. msu.edu

Elimination Reactions to Form Dienes

The acid-catalyzed dehydration of this compound leads to the formation of a conjugated diene. This elimination reaction is initiated by the protonation of the hydroxyl group by a strong acid, followed by the loss of a water molecule to form a carbocation. study.comchegg.com A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, resulting in the formation of a new pi bond and yielding the diene. The specific diene formed will depend on which proton is removed.

| Reaction Type | Key Reagents | General Product |

|---|---|---|

| Esterification | Carboxylic Acid + Acid Catalyst | Ester |

| Etherification (Williamson) | 1) Strong Base (e.g., NaH), 2) Alkyl Halide | Ether |

| Nucleophilic Substitution | HBr or 1) TsCl, pyridine 2) Nucleophile | Alkyl Halide or Substituted Product |

| Elimination (Dehydration) | Strong Acid (e.g., H₂SO₄), Heat | Conjugated Diene |

Tandem and Cascade Reactions Utilizing this compound

The unique structure of this compound, containing both an alcohol and an alkene, makes it a suitable substrate for tandem or cascade reactions. These processes involve multiple bond-forming events occurring in a single operation without isolating intermediates, enhancing synthetic efficiency. For example, an initial reaction at the hydroxyl group could be designed to trigger a subsequent intramolecular reaction involving the double bond, such as a cyclization. While specific literature on cascade reactions involving this exact molecule is sparse, its functional groups are analogous to substrates used in well-established cascade processes like Prins-type cyclizations or intramolecular Heck reactions after conversion of the alcohol to a suitable derivative.

Rearrangement Reactions of this compound and its Derivatives

Derivatives of this compound are susceptible to rearrangement reactions, particularly those involving carbocation intermediates. As seen in nucleophilic substitution reactions with acids like HBr, the formation of an allylic carbocation allows for resonance delocalization of the positive charge. stackexchange.com This means that the incoming nucleophile can attack at more than one site, leading to rearranged, or "allylic shift," products. stackexchange.com For instance, the reaction of the analogous 2-methylbut-3-en-2-ol with HBr yields both 3-bromo-3-methylbut-1-ene and the rearranged product 1-bromo-3-methylbut-2-ene. pearson.com The formation of the thermodynamically more stable, more substituted alkene product often drives such rearrangements. reddit.com

Mechanistic Investigations of this compound Reactions

Mechanistic studies on reactions of allylic alcohols like this compound often focus on the nature of the intermediates.

Oxidation: The mechanism for oxidation generally involves the formation of a chromate ester (in the case of chromium-based reagents), followed by an E2-like elimination where a base removes the hydrogen from the carbon bearing the oxygen, leading to the formation of the carbonyl group. masterorganicchemistry.com

Substitution and Rearrangement: The reaction with hydrohalic acids proceeds through an Sₙ1 mechanism. stackexchange.com The key steps involve:

Protonation of the hydroxyl group to form a good leaving group (-OH₂⁺). stackexchange.compearson.com

Departure of water to generate a resonance-stabilized allylic carbocation. stackexchange.comstackexchange.com

Nucleophilic attack by the halide ion at either of the carbons sharing the positive charge. The distribution of products depends on factors like steric hindrance and the relative stability of the potential carbocation resonance structures and the final alkene products. stackexchange.comreddit.com

The competition between kinetic and thermodynamic control is a key aspect of these reactions, with lower temperatures sometimes favoring the non-rearranged product, while higher temperatures favor the more stable, rearranged product. stackexchange.com

Theoretical and Computational Studies of 2 Ethyl 2 Methylbut 3 En 1 Ol

Quantum Chemical Analysis of Electronic Structure

A fundamental understanding of the chemical behavior of 2-ethyl-2-methylbut-3-en-1-ol would begin with a quantum chemical analysis of its electronic structure. Methods like Density Functional Theory (DFT) would be employed to calculate key electronic properties.

The distribution of electron density is crucial for predicting reactivity. The electronegative oxygen atom of the hydroxyl group would create a region of high electron density, making it a potential site for electrophilic attack or hydrogen bonding. Conversely, the electron-rich carbon-carbon double bond (C=C) is susceptible to electrophilic addition reactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For an allylic alcohol like this compound, the HOMO is likely to be localized on the π-system of the C=C double bond, indicating its nucleophilic character. The LUMO, on the other hand, would likely be associated with the antibonding σ* orbital of the C-O bond, suggesting its susceptibility to nucleophilic attack at the carbon atom bearing the hydroxyl group, especially after protonation of the oxygen. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. irjweb.comyoutube.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties. Conformational analysis would be performed to identify the most stable arrangements of the atoms in space. This involves rotating the single bonds (C-C and C-O) and calculating the potential energy of each resulting conformer. It is expected that conformers with minimized steric hindrance between the ethyl, methyl, and hydroxyl groups would be the most stable.

Molecular dynamics (MD) simulations could provide a more dynamic picture of the molecule's behavior over time. rsc.orgresearchgate.net By simulating the movements of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them. This is particularly important for understanding how the molecule might interact with other molecules, such as solvents or reactants.

Spectroscopic Property Prediction and Correlation

Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm the structure of this compound.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netresearchgate.net These calculations would predict the specific resonance frequencies for each hydrogen and carbon atom in the molecule, aiding in the assignment of experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be computed. For this compound, characteristic peaks would be expected for the O-H stretch of the alcohol, the C=C stretch of the alkene, and various C-H and C-C bond vibrations. Comparing the calculated IR spectrum with an experimental one would provide strong evidence for the molecule's identity and structure.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is invaluable for investigating the pathways of chemical reactions. For this compound, several reaction types could be explored.

One important reaction of allylic alcohols is rearrangement. rit.edunih.gov For instance, under acidic conditions, the hydroxyl group could be protonated to form a good leaving group (water), leading to the formation of a tertiary allylic carbocation. This carbocation is resonance-stabilized and can be attacked by a nucleophile at two different positions, potentially leading to a mixture of products. Computational modeling could map out the potential energy surface for such a reaction, identifying the transition states and intermediates to predict the most likely reaction products.

Oxidative cleavage of the C=C double bond, for example through ozonolysis, is another reaction that could be modeled. chemistryviews.org Such calculations would elucidate the formation of the initial ozonide and its subsequent decomposition to yield carbonyl compounds.

Solvent Effects on the Reactivity and Structure of this compound

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for solvent effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.govmdpi.com This approach is computationally efficient and can provide good estimates of how a solvent's polarity affects the stability of the solute and the transition states of a reaction.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. chemrxiv.orgnih.gov This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled. For this compound, explicit solvent models would be particularly useful for studying the hydrogen bonding between the hydroxyl group and protic solvents like water or ethanol.

By employing these computational methods, a comprehensive understanding of the structure, properties, and reactivity of this compound can be achieved.

Advanced Analytical Methodologies for 2 Ethyl 2 Methylbut 3 En 1 Ol and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy serves as the cornerstone for determining the molecular structure of 2-Ethyl-2-methylbut-3-en-1-ol. By probing the interactions of the molecule with electromagnetic radiation, detailed information regarding its atomic composition, bonding arrangement, and three-dimensional nature can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. High-resolution NMR provides precise information on the chemical environment of each nucleus. For this compound, ¹H and ¹³C NMR spectra offer a complete picture of its structure.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet and a triplet), the methyl group (a singlet), the hydroxymethyl group (a singlet or doublet), the hydroxyl proton (a broad singlet), and the vinyl group (a set of multiplets). The ¹³C NMR spectrum would complement this by showing signals for all seven carbon atoms, including the characteristic peaks for the sp² carbons of the vinyl group and the quaternary carbon center.

2D NMR Techniques: To confirm the assignments from 1D NMR, two-dimensional techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, confirming the connectivity within the ethyl group (-CH₂-CH₃) and the vinyl group (=CH-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms, definitively assigning the proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the quaternary carbon by observing correlations from the protons of the adjacent methyl, ethyl, and hydroxymethyl groups.

Chiral NMR: Standard NMR is unable to distinguish between enantiomers. nih.gov To determine enantiomeric purity, chiral NMR techniques are used. This typically involves adding a chiral solvating agent or a chiral shift reagent to the NMR sample. These reagents form transient diastereomeric complexes with the enantiomers of this compound, causing the NMR signals for each enantiomer (e.g., the methyl singlet or hydroxymethyl protons) to appear at slightly different chemical shifts, allowing for their quantification. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

| CH₃ (methyl) | C | ~1.1 | ~20-25 | Singlet |

| CH₂ (ethyl) | C | ~1.5 | ~30-35 | Quartet |

| CH₃ (ethyl) | C | ~0.9 | ~8-12 | Triplet |

| C (quaternary) | C | - | ~40-45 | - |

| CH₂OH | C | ~3.5 | ~65-70 | Singlet |

| =CH | C | ~5.8-6.0 | ~140-145 | Multiplet (dd) |

| =CH₂ | C | ~5.0-5.2 | ~112-116 | Multiplet |

| OH | H | Variable (broad) | - | Singlet |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₁₄O for this compound). chemicalbook.com This is a critical first step in identifying an unknown compound.

MS/MS Fragmentation: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation to generate a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For tertiary alcohols, the molecular ion peak is often weak or absent. whitman.edulibretexts.org Key expected fragmentation pathways for this compound include:

Dehydration: Loss of a water molecule (H₂O, 18 Da), a common pathway for alcohols, would result in a fragment ion at m/z 96 (M-18). youtube.comlibretexts.org

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the quaternary carbon is expected. Loss of an ethyl radical (•CH₂CH₃, 29 Da) would yield a fragment at m/z 85. Loss of a vinyl radical (•CH=CH₂, 27 Da) would produce a fragment at m/z 87. libretexts.org

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment | Description |

| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |

| 99 | [M - CH₃]⁺ | Loss of methyl radical |

| 96 | [M - H₂O]⁺ | Loss of water (Dehydration) |

| 85 | [M - C₂H₅]⁺ | Loss of ethyl radical (Alpha-cleavage) |

| 87 | [M - C₂H₃]⁺ | Loss of vinyl radical (Alpha-cleavage) |

| 57 | [C₄H₉]⁺ | Butyl cation fragment |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.org

Infrared (IR) Spectroscopy: For this compound, the IR spectrum would be dominated by a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol group, typically around 3300-3400 cm⁻¹. libretexts.org Other key absorptions would include C-H stretches for both sp³ (alkane) and sp² (alkene) hybridized carbons, the C=C double bond stretch, and a strong C-O stretch. researchgate.netrsc.orgmdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C double bond stretch (~1640 cm⁻¹) is often strong and sharp, providing clear evidence for the vinyl group.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| ~3300-3400 | O-H | Stretch | Strong, Broad |

| ~3080 | =C-H | Stretch | Medium |

| ~2850-2970 | C-H (sp³) | Stretch | Strong |

| ~1640 | C=C | Stretch | Medium |

| ~1460 | C-H | Bend | Medium |

| ~1050-1150 | C-O | Stretch | Strong |

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org These methods are essential for determining the absolute configuration and enantiomeric excess of chiral compounds like this compound.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint for a specific enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength.

For a molecule like this compound, the experimental ECD or ORD spectrum can be compared with spectra predicted by quantum chemical calculations for the (R) and (S) configurations. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the chiral center. cas.cznih.govcas.cz

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are paramount for separating components of a mixture and assessing the purity of a compound. For chiral molecules, specialized enantioselective methods are required to separate the enantiomers.

Enantioselective chromatography is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

Enantioselective Gas Chromatography (GC): Given the likely volatility of this compound, enantioselective GC is a highly suitable technique. The compound is passed through a capillary column coated with a CSP, often a cyclodextrin (B1172386) derivative. researchgate.net These CSPs have chiral cavities that form transient, diastereomeric host-guest complexes with the enantiomers, leading to their separation. The ratio of the peak areas in the resulting chromatogram gives a precise measure of the enantiomeric excess.

Enantioselective High-Performance Liquid Chromatography (HPLC): HPLC is another powerful method for enantiomeric separation. For alcohols, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are widely used and highly effective. nih.govscispace.comnih.gov The sample is dissolved in a suitable mobile phase and pumped through the column containing the CSP. The differential interactions lead to separation, allowing for accurate purity assessment. This method can also be scaled up for the preparative separation of enantiomers.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound and its derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of individual components within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as tertiary allylic alcohols and their derivatives. tandfonline.com The process involves the separation of components in a gas chromatograph followed by their detection and identification by a mass spectrometer. The retention time in the GC column provides information on the compound's volatility and interaction with the stationary phase, while the mass spectrometer yields a unique fragmentation pattern (mass spectrum) that acts as a molecular fingerprint.

For tertiary alcohols like this compound, the molecular ion peak in the mass spectrum is often weak or absent due to the instability of the molecular ion. youtube.comwhitman.edu Fragmentation typically occurs through two primary pathways: alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. For this compound, the loss of an ethyl radical would be a prominent fragmentation pathway.

Dehydration: The elimination of a water molecule (loss of 18 amu) is a common fragmentation pathway for alcohols, resulting in the formation of an alkene radical cation. libretexts.org

The analysis of structurally similar compounds, such as terpenoids, by GC-MS provides a framework for understanding the expected behavior of this compound. tandfonline.comresearchgate.netnih.govnih.govacs.org The fragmentation patterns observed for other tertiary allylic alcohols, like 2-methyl-3-buten-2-ol, can also offer insights into the expected mass spectral features. nist.govnih.gov

Interactive Data Table: Predicted GC-MS Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway | Relative Abundance |

| 114 | [C7H14O]+• | Molecular Ion (M+) | Very Low / Absent |

| 99 | [M - CH3]+ | Loss of a methyl group | Moderate |

| 85 | [M - C2H5]+ | Alpha-cleavage: Loss of an ethyl group | High |

| 71 | [M - C3H7]+ | Loss of a propyl group | Moderate |

| 96 | [M - H2O]+• | Dehydration: Loss of water | Moderate |

| 57 | [C4H9]+ | Further fragmentation | Moderate |

Note: The relative abundances are predicted based on the general fragmentation patterns of tertiary alcohols and may vary under different analytical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For derivatives of this compound that are less volatile or thermally labile, LC-MS is the analytical technique of choice. LC separates compounds in a liquid mobile phase, making it suitable for a wider range of molecular weights and polarities. The interface between the LC and the MS, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the gentle ionization of the analyte molecules, often preserving the molecular ion. This is particularly advantageous for tertiary alcohols where the molecular ion is prone to fragmentation in GC-MS.

LC-MS is instrumental in analyzing reaction mixtures, identifying byproducts, and quantifying the concentration of various species. The choice of chromatographic conditions, including the column stationary phase and mobile phase composition, is critical for achieving optimal separation of isomers and closely related derivatives.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide unambiguous structural elucidation, including absolute configuration of chiral centers. However, the application of X-ray crystallography to this compound and many of its simple derivatives is challenging.

This is primarily because many low-molecular-weight alcohols and their derivatives are liquids or low-melting solids at room temperature and are often difficult to crystallize. The formation of a single crystal of sufficient size and quality is a prerequisite for a successful X-ray diffraction experiment. For a molecule to form a well-ordered crystal lattice, specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, must be strong and directional. The bulky and flexible nature of the ethyl and vinyl groups in this compound may hinder efficient packing in a crystal lattice.

While there is no publicly available X-ray crystal structure data for this compound itself, it is conceivable that certain derivatives could be amenable to crystallographic analysis. For instance, derivatization with a planar, aromatic moiety or a group capable of forming strong intermolecular interactions could facilitate crystallization. The study of chiral alcohols and their derivatives has, in some cases, yielded crystalline materials suitable for X-ray analysis, providing valuable insights into their solid-state structures. univ-rennes1.frnih.gov Should a crystalline derivative of this compound be obtained, X-ray crystallography would provide definitive information on its bond lengths, bond angles, and stereochemistry.

In-situ and Operando Spectroscopic Monitoring of this compound Reactions

In-situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing dynamic information about reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.comornl.gov These methods are invaluable for understanding and optimizing reactions involving this compound.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe immersed directly into the reaction vessel (ReactIR™), is a powerful tool for tracking the concentration of reactants, products, and intermediates in real-time. mt.comnih.gov By monitoring the changes in the infrared absorption bands characteristic of specific functional groups, one can follow the progress of a reaction.

For reactions involving this compound, such as its reaction with a Grignard reagent, in-situ FTIR can monitor the disappearance of the O-H stretching band of the alcohol and the appearance of new bands corresponding to the product. mt.com This allows for the determination of reaction endpoints, the identification of any stalled or runaway reaction conditions, and the optimization of reaction parameters like temperature and addition rates.

Interactive Data Table: Key FTIR Bands for Monitoring a Grignard Reaction of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed Change During Reaction |

| O-H (alcohol) | Stretching | 3600 - 3200 (broad) | Decrease in intensity |

| C=C (vinyl) | Stretching | ~1640 | May shift or change in intensity depending on the reaction |

| C-O (alcohol) | Stretching | ~1150 | Decrease in intensity |

| C-Mg (Grignard) | Stretching | Varies | Appearance and then disappearance of intermediate bands |

| C-H (alkane product) | Stretching | 2960 - 2850 | Increase in intensity |

Operando Raman Spectroscopy

Operando Raman spectroscopy is another powerful technique for monitoring reactions, particularly those involving catalytic processes. spectroscopyonline.comornl.govrsc.orgnih.govresearchgate.net Raman spectroscopy is sensitive to changes in molecular vibrations and can be used to identify species on a catalyst surface or in a reaction solution. It is particularly well-suited for monitoring reactions in aqueous media, as water is a weak Raman scatterer. For catalytic reactions of alkenols, operando Raman can provide insights into the structure of the active catalyst and the nature of adsorbed intermediates. spectroscopyonline.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ or flow NMR spectroscopy allows for the real-time monitoring of reactions by continuously flowing the reaction mixture through an NMR spectrometer. rsc.orgresearchgate.netasahilab.co.jpmdpi.commagritek.com This technique provides detailed structural information about all the species present in the reaction mixture, enabling the unambiguous identification of reactants, products, intermediates, and byproducts. By acquiring spectra at regular intervals, one can obtain detailed kinetic profiles for each species, leading to a deeper understanding of the reaction mechanism. For reactions of this compound, in-situ NMR could be used to follow the changes in the chemical shifts and coupling constants of the protons and carbons near the reaction center.

Applications and Utility of 2 Ethyl 2 Methylbut 3 En 1 Ol in Chemical Synthesis and Materials Science

2-Ethyl-2-methylbut-3-en-1-ol as a Chiral Building Block in Complex Molecule Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. nih.govresearchgate.net Compounds containing a chiral quaternary stereocenter, such as this compound, are particularly challenging to synthesize, yet they are found in numerous natural products and medicinal compounds. mdpi.com

A powerful strategy for obtaining single-enantiomer building blocks is through the enzymatic resolution of a racemic mixture. Research on analogous structures, such as 2-methyl-2-nitrobut-3-en-1-ol, has demonstrated the efficacy of lipase-catalyzed reactions for this purpose. mdpi.comnih.gov Specifically, a "low-temperature lipase-catalyzed transesterification" protocol has been successfully used to separate enantiomers. mdpi.comnih.gov In this process, one enantiomer is selectively acylated by the lipase (B570770) enzyme, allowing for the separation of the resulting ester from the unreacted alcohol.

This chemo-enzymatic approach can be directly applied to racemic this compound to yield both (R) and (S) enantiomers in high enantiomeric purity. These enantiopure building blocks are valuable starting materials for the asymmetric synthesis of complex target molecules, where the quaternary center provides a rigid scaffold for directing subsequent stereochemical outcomes. The synthesis of homochiral compounds from such building blocks is a highly ambitious and critical technique in drug discovery. nih.govresearchgate.net

Table 1: Chemo-Enzymatic Resolution for Chiral Building Block Synthesis This interactive table summarizes the enzymatic resolution strategy applicable to this compound, based on established protocols for analogous compounds.

| Step | Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Racemic Synthesis | Standard organic synthesis | Racemic (±)-2-Ethyl-2-methylbut-3-en-1-ol |

| 2 | Enzymatic Resolution | Lipase (e.g., Lipase-QLM), Acyl donor, Low temperature (-40 °C) | Mixture of one enantiomer as an ester and the other as an unreacted alcohol |

| 3 | Separation | Chromatographic separation | Enantiomerically enriched ester and alcohol |

Derivatization of this compound for Pharmaceutical Intermediates

The functional groups of this compound—the primary hydroxyl and the terminal vinyl group—serve as handles for a variety of chemical transformations, making it an ideal precursor for pharmaceutical intermediates. Structurally related compounds, such as 2-methyl-3-buten-2-ol, are known intermediates in the industrial synthesis of vitamins A and E, as well as active pharmaceutical ingredients (APIs). elchemy.commdpi.com

The hydroxyl group can be derivatized through several common reactions:

Oxidation: Mild oxidation yields the corresponding aldehyde, while stronger conditions produce a carboxylic acid. These functional groups are ubiquitous in pharmaceutical structures.

Esterification and Etherification: Reaction with carboxylic acids, acyl halides, or alkyl halides produces esters and ethers, respectively. This allows for the introduction of diverse functionalities and can modify the pharmacokinetic properties of a potential drug molecule.

Conversion to Leaving Groups: The alcohol can be converted into tosylates or mesylates, facilitating nucleophilic substitution reactions to introduce nitrogen, sulfur, or other heteroatoms common in drug scaffolds.

The vinyl group also offers multiple pathways for derivatization:

Epoxidation: Reaction with peroxy acids yields an epoxide, a versatile intermediate for introducing two functional groups via ring-opening reactions.

Hydrogenation: Selective reduction of the double bond produces 2-Ethyl-2-methylbutan-1-ol, providing access to saturated analogs.

Hydroboration-Oxidation: This reaction sequence converts the vinyl group into a primary alcohol, resulting in a diol, which can be further functionalized.

These transformations enable the conversion of this compound into a wide range of more complex molecules that serve as key intermediates in the multi-step synthesis of pharmaceuticals.

Table 2: Potential Derivatization Reactions for Pharmaceutical Intermediates This interactive table outlines key chemical transformations of this compound's functional groups.

| Functional Group | Reaction | Reagents | Resulting Functional Group |

|---|---|---|---|

| Primary Alcohol | Oxidation | PCC, DMP | Aldehyde |

| Primary Alcohol | Esterification | R-COOH, Acid catalyst | Ester |

| Primary Alcohol | Etherification | R-X, Base | Ether |

| Vinyl Group | Epoxidation | m-CPBA | Epoxide |

| Vinyl Group | Dihydroxylation | OsO₄, NMO | Diol |

Role of this compound in Polymer Chemistry and Monomer Design

In materials science, functional monomers are crucial for creating polymers with tailored properties. rsc.org this compound possesses the necessary features to act as or be converted into a valuable functional monomer. The vinyl group can participate directly in various polymerization reactions, including radical, cationic, or coordination polymerization.

Furthermore, the primary alcohol group provides a site for modification, allowing for the synthesis of a range of derivative monomers. For instance, esterification with acrylic acid or methacrylic acid would yield 2-Ethyl-2-methylbut-3-en-1-yl acrylate or methacrylate. These monomers can undergo free-radical polymerization to produce polymers with pendant quaternary carbon structures. The bulky side chains originating from this monomer would influence the polymer's physical properties, such as its glass transition temperature (Tg), solubility, and mechanical strength.

The use of branched C5 olefins, which can be produced through the dehydration of related alcohols, has been shown to be effective in controlling the Tg and molecular weight of resins during copolymerization. google.com By incorporating a monomer derived from this compound into a polymer backbone, materials scientists can fine-tune the properties of the resulting material for specific applications.

Table 3: Polymerization Potential of this compound Derivatives This interactive table shows how the compound can be adapted for polymer synthesis.

| Monomer Derivative | Polymerization Method | Potential Polymer Property |

|---|---|---|

| 2-Ethyl-2-methylbut-3-en-1-yl Acrylate | Free-Radical Polymerization | Increased Tg, modified hydrophobicity |

| 2-Ethyl-2-methylbut-3-en-1-yl Methacrylate | Free-Radical Polymerization | Enhanced thermal stability, altered refractive index |

This compound as a Precursor for Specialty Chemicals and Fine Chemicals

Beyond pharmaceuticals and polymers, this compound is a precursor for a variety of specialty and fine chemicals. Its structural analog, 2-methyl-3-buten-2-ol, is widely used as an intermediate in the synthesis of fragrances and flavors. elchemy.com The fragrance and flavor industry relies on a diverse palette of molecules, many of which are esters derived from alcohols.

Esterification of this compound with various carboxylic acids (e.g., acetic acid, butyric acid, isovaleric acid) can produce a library of novel esters. These esters are likely to possess unique olfactory properties, potentially described as fruity, floral, or green notes, making them valuable additives in perfumes, cosmetics, and food products. The presence of the quaternary center and the vinyl group can contribute to the molecule's unique scent profile and stability.

Moreover, this compound serves as a building block for other fine chemicals. For example, selective hydrogenation of its precursor, 2-Ethyl-2-methylbut-3-yn-1-ol, is a key step in synthesizing complex molecules like vitamins. mdpi.comresearchgate.net The ability to perform selective transformations on its functional groups makes this compound a versatile platform for accessing a broad range of high-value chemical products.

Applications in Chemical Catalysis (e.g., as a Ligand Precursor)

In the field of homogeneous catalysis, the performance of a metal catalyst is critically dependent on the structure of the surrounding ligands. Ligands modulate the catalyst's electronic and steric properties, thereby controlling its activity, selectivity, and stability. This compound can serve as a scaffold for the synthesis of novel ligands.

While direct use as a ligand is uncommon, its functional groups are ideal starting points for introducing coordinating atoms.

The hydroxyl group can be converted into a phosphite, phosphinite, or ether moiety, all of which are common coordinating groups in catalysis. For example, reaction with chlorodiphenylphosphine would yield a phosphinite ligand.

The vinyl group can be functionalized via hydrophosphination to introduce a phosphine group at the terminus of the side chain. Alternatively, it can be used in olefin metathesis to attach the molecule to a larger, pre-existing ligand framework.

The chiral nature of this compound is particularly advantageous. By starting with an enantiomerically pure alcohol, chemists can synthesize chiral ligands. These ligands are highly sought after for asymmetric catalysis, a field dedicated to creating chiral products from achiral starting materials, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.govresearchgate.net The development of new ligand structures is a continuous effort to improve existing catalytic processes and discover new chemical reactions.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methyl-2-nitrobut-3-en-1-ol |

| (R)-2-Ethyl-2-methylbut-3-en-1-ol |

| (S)-2-Ethyl-2-methylbut-3-en-1-ol |

| 2-methyl-3-buten-2-ol |

| 2-Ethyl-2-methylbutan-1-ol |

| 2-Ethyl-2-methylbut-3-en-1-yl acrylate |

| 2-Ethyl-2-methylbut-3-en-1-yl methacrylate |

| 2-methylbut-2-ene |

| 2-methylbut-1-ene |

| 2-Ethyl-2-methylbut-3-yn-1-ol |

| Acetic acid |

| Butyric acid |

| Isovaleric acid |

| Acrylic acid |

| Methacrylic acid |

Future Research Directions and Challenges for 2 Ethyl 2 Methylbut 3 En 1 Ol

Development of Novel and Efficient Synthetic Routes for Enantiomers

The synthesis of enantiomerically pure chiral tertiary alcohols remains a formidable challenge in organic chemistry due to the steric hindrance around the quaternary carbon center. The development of novel and efficient synthetic routes to access the individual enantiomers of 2-Ethyl-2-methylbut-3-en-1-ol is a critical area of future research. Current strategies for the asymmetric synthesis of analogous tertiary alcohols often rely on methods such as the asymmetric addition of organometallic reagents to ketones or enantioselective desymmetrization.

Future efforts will likely focus on the development of highly stereoselective catalytic systems. This includes the design of novel chiral ligands for transition metal catalysts that can effectively control the facial selectivity of nucleophilic additions to a corresponding ketone precursor. Furthermore, exploring dynamic kinetic resolution processes could provide an efficient pathway to a single desired enantiomer from a racemic mixture of a precursor.

Key Research Objectives:

Design and synthesis of new chiral catalysts for the asymmetric vinylation of 2-butanone (B6335102) derivatives.

Exploration of enzymatic resolutions for the kinetic separation of enantiomers.

Development of organocatalytic methods for the enantioselective synthesis of tertiary vinyl carbinols.

Exploration of New Reactivity and Mechanistic Pathways in Complex Environments

The reactivity of this compound is dictated by the interplay of its hydroxyl and vinyl functional groups. Understanding its behavior in complex chemical environments is crucial for unlocking its full synthetic potential. A key aspect of its reactivity involves the formation of a tertiary allylic carbocation intermediate, which can undergo various transformations. For instance, in the presence of acids like HBr, a related compound, 2-methylbut-3-en-2-ol, is known to undergo an SN1 reaction with an allylic shift. This highlights the competition between the formation of a more substituted carbocation and the stability of the resulting double bond.

Future research should delve into the mechanistic intricacies of reactions involving this compound. This includes studying its behavior under various catalytic conditions to control reaction pathways, such as selective oxidation, epoxidation, or rearrangement reactions. The influence of solvent, temperature, and catalyst structure on the product distribution will be of paramount importance. Investigating its participation in pericyclic reactions, such as ene reactions or google.comgoogle.com-sigmatropic rearrangements, could also unveil novel synthetic transformations.

| Reaction Type | Potential Products | Mechanistic Considerations |

| Acid-catalyzed rearrangement | Isomeric dienes, rearranged alcohols | Stability of carbocation intermediates, possibility of 1,2-hydride or alkyl shifts |

| Oxidation | α,β-unsaturated ketone, epoxide | Choice of oxidant, chemoselectivity between the alcohol and the alkene |

| Transition metal-catalyzed cross-coupling | Substituted allylic alcohols | Nature of the catalyst and coupling partner, regioselectivity |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers a powerful tool to predict the behavior of molecules and to guide experimental design. For this compound, advanced computational modeling can provide invaluable insights into its synthesis, reactivity, and potential applications. Density Functional Theory (DFT) calculations can be employed to model the transition states of potential synthetic routes, thereby predicting the most energetically favorable pathways and the likely stereochemical outcomes of asymmetric reactions.

Furthermore, computational studies can elucidate the intricate mechanistic details of its reactions. For example, modeling the stability of various carbocation intermediates and the energy barriers for their interconversion can help rationalize and predict the products of rearrangement reactions. In the realm of material design, molecular dynamics simulations could be used to predict the properties of polymers derived from this compound, such as their thermal stability, mechanical strength, and conformational preferences. This predictive capability can accelerate the discovery of new materials with desired functionalities.

Sustainable and Biocatalytic Approaches for Production and Transformation

In an era of increasing environmental awareness, the development of sustainable and biocatalytic methods for the production and transformation of chemicals is of utmost importance. Future research on this compound should actively explore green chemistry principles. This includes the use of environmentally benign solvents, such as deep eutectic solvents, and the development of catalytic systems that operate under mild conditions with high atom economy.

Biocatalysis presents a particularly promising avenue for the sustainable synthesis of chiral molecules. The use of enzymes, such as lipases for kinetic resolution or engineered enzymes for stereoselective synthesis, could provide highly efficient and environmentally friendly routes to enantiomerically pure this compound. Additionally, exploring the enzymatic transformation of this alcohol, for instance, through selective oxidation or glycosylation, could lead to the synthesis of valuable derivatives. A one-pot sustainable synthesis of tertiary alcohols has been reported by combining ruthenium-catalyzed isomerization of allylic alcohols with the chemoselective addition of polar organometallic reagents in deep eutectic solvents.